molecular formula C7H11N3O3 B13313497 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione

1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione

Cat. No.: B13313497
M. Wt: 185.18 g/mol
InChI Key: PGSUSTXLXVVYAE-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione is a chemical compound with a unique structure that includes an imidazolidine ring substituted with an aminopropyl group and a methyl group

Preparation Methods

The synthesis of 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-methylimidazolidine-2,4,5-trione with 3-aminopropylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. The product is then purified by recrystallization or chromatography.

In industrial production, the synthesis may be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction may be carried out in a continuous flow reactor to improve efficiency and yield.

Chemical Reactions Analysis

1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aminopropyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione can be compared with other similar compounds, such as:

    1-(3-Aminopropyl)imidazole: This compound has a similar aminopropyl group but lacks the imidazolidine ring, leading to different chemical and biological properties.

    3-Amino-1-propanol: This compound contains an aminopropyl group but lacks the imidazolidine and methyl groups, resulting in different reactivity and applications.

    Imidazole derivatives: Various imidazole derivatives have different substituents on the imidazole ring, leading to diverse chemical and biological activities.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

1-(3-aminopropyl)-3-methylimidazolidine-2,4,5-trione

InChI

InChI=1S/C7H11N3O3/c1-9-5(11)6(12)10(7(9)13)4-2-3-8/h2-4,8H2,1H3

InChI Key

PGSUSTXLXVVYAE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=O)N(C1=O)CCCN

Origin of Product

United States

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